

Cobalt(II) Iodide: Structural Architecture and Physicochemical Characterization[1][2]

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Compound of Interest

Compound Name: Cobalt(II) iodide

CAS No.: 15238-00-3

Cat. No.: B095668

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Executive Summary

Cobalt(II) iodide (CoI)

) represents a prototypical layered halide utilized increasingly in two distinct domains: as a magnetic van der Waals material in condensed matter physics and as a high-efficiency catalyst in organic synthesis (C-H functionalization). Its efficacy in both fields is strictly governed by its crystallographic purity.

This guide provides a definitive reference for the structural identification of anhydrous

-CoI

, distinguishing it from its hydrated polymorphs. It details the lattice parameters, theoretical X-ray diffraction (XRD) signatures, and a self-validating protocol for anhydrous synthesis, essential for researchers requiring high-fidelity starting materials.

Crystallographic Architecture

The physicochemical identity of CoI

is defined by its polymorphism. The thermodynamically stable anhydrous form is the

-phase, which adopts the Cadmium Iodide (CdI

) structure type. This structure is characterized by strong ionic-covalent bonding within layers and weak van der Waals forces between layers, making it susceptible to stacking faults and intercalation.

Structural Hierarchy

- Crystal System: Trigonal (Hexagonal axes)

- Space Group:

(No. 164)

- Pearson Symbol: hP3

- Coordination: Co

occupies octahedral sites defined by six I

ions.

Lattice Parameters (Anhydrous -CoI)

The following parameters represent the consensus experimental values for pure, stoichiometric

-CoI

at 298 K.

Parameter	Value (Å / °)	Description
	$3.96 \pm 0.01 \text{ \AA}$	Inter-atomic distance within the Co-I layer.
	$6.65 \pm 0.02 \text{ \AA}$	Inter-layer spacing (stacking axis).
	90°	Orthogonal axes in the basal plane.
	120°	Hexagonal angle.
	1	Formula units per primitive unit cell.
Unit Cell Volume	$\sim 90.3 \text{ \AA}^3$	Sensitive to hydrostatic pressure and temperature.



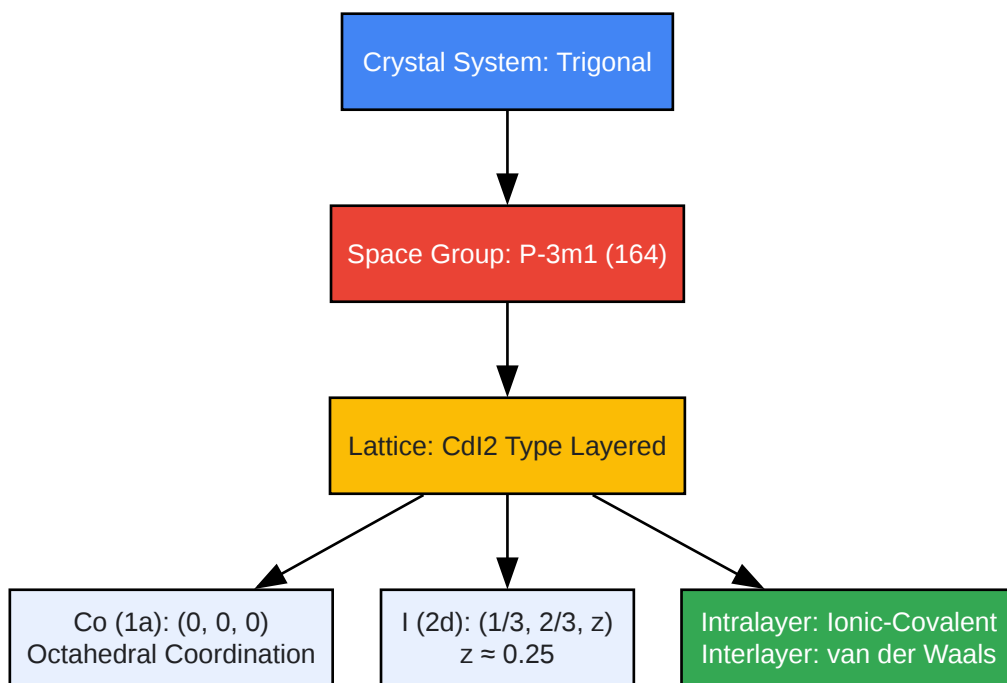
Critical Insight: The

ratio (

) deviates from the ideal hexagonal close-packed ratio (1.633), indicating significant layer polarization and repulsion between the large iodide anions across the van der Waals gap.

Structural Visualization

The following diagram illustrates the logical hierarchy of the CoI crystal structure.



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Figure 1: Structural hierarchy of

-CoI

illustrating the relationship between space group symmetry and atomic positions.

X-Ray Diffraction (XRD) Profiling

For researchers synthesizing CoI

, XRD is the primary tool for validation. Below is the calculated powder diffraction profile for Cu K

radiation (

Å) based on the standard lattice parameters (

Å,

Å).

Diagnostic Peak List (Simulated)

Use this table to calibrate your diffractogram. Shifts in

usually indicate hydration (expansion of

-axis) or non-stoichiometry.

(h k l) Index	d-spacing (Å)	2θ Position (deg)	Relative Intensity (%)	Diagnostic Note
(0 0 1)	6.65	13.30°	High	Primary indicator of layer stacking integrity.
(1 0 0)	3.43	25.96°	Medium	Indicators of intralayer order (c-axis).
(0 0 2)	3.33	26.79°	High	Second order basal plane reflection.
(1 0 1)	3.05	29.28°	Very High	Strongest characteristic peak.
(1 0 2)	2.39	37.65°	Medium	Sensitive to stacking faults.
(1 1 0)	1.98	45.78°	Low	Pure intralayer scattering.

“

Expert Note - The Hydration Trap: Anhydrous

-CoI

is black. If your sample is green or pink, it has hydrated.

- *Green: Surface hydration.*
- *Pink: Hexahydrate (CoI
).
XRD Consequence: Hydration inserts water into the van der Waals gap, massively expanding the
-axis and shifting the (001) peak to much lower angles (
).*

Experimental Protocol: Anhydrous Synthesis

Commercial CoI

is often partially hydrated. For strict catalytic or physical applications, de novo synthesis or rigorous dehydration is required.

Method: Direct Reaction of Elements

This method yields high-purity

-CoI

crystals suitable for physical property measurement.

Reagents:

- Cobalt powder (99.9+%, reduced)
- Iodine flakes (resublimed)

Workflow:

- Stoichiometry: Mix Co and I
in a 1:2.05 molar ratio (slight excess Iodine compensates for sublimation loss).
- Vessel: Place in a thick-walled quartz ampoule.
- Evacuation: Pump to
Torr. Cryo-cool the mixture to prevent iodine sublimation during sealing. Flame seal.
- Reaction: Heat to 450–500°C for 48 hours.
- Purification: Create a temperature gradient. CoI
will crystallize in the cooler zone (black plates). Excess I
will condense at the far cold end.

Validated Synthesis Workflow



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Figure 2: Step-by-step workflow for the synthesis of high-purity anhydrous **Cobalt(II) Iodide**.

Applications in Drug Development & Catalysis

While CoI

is a staple in magnetic physics, its role in organic synthesis is critical for drug development, specifically in generating bioactive heterocycles.

Carbonylation & Esterification

CoI

acts as a catalyst precursor for the oxidative esterification of aldehydes and the carbonylation of alcohols. The iodide ligand plays a "non-innocent" role, often facilitating the oxidative addition steps in the catalytic cycle.

- Mechanism: Co(II) activates the carbonyl oxygen, while iodide acts as a nucleophilic shuttle.
- Relevance: Used in synthesizing ester-based prodrugs.

C-H Activation (Bioactive Scaffolds)

Recent protocols utilize Co(III)-catalysis (generated in situ from CoI

+ oxidants) for C-H functionalization.

- Target: Synthesis of isoquinolines and indoles.
- Advantage: Cobalt offers a cheaper, less toxic alternative to Rhodium or Palladium catalysts for constructing nitrogen-containing heterocycles common in FDA-approved therapeutics.

References

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